Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Conformational Restriction Medicinal Chemistry Drug Design

Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS 1447942-87-1) is a conformationally constrained spirocyclic ester characterized by a cyclopropane ring fused to a cyclohexanone core, with an ethyl ester substituent at the 1-position. This scaffold introduces significant three-dimensional complexity and a defined spatial orientation of functional groups, which is leveraged in medicinal chemistry to probe bioactive conformations and enhance target selectivity.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 1447942-87-1
Cat. No. B1433090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxospiro[2.5]octane-1-carboxylate
CAS1447942-87-1
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CCC(=O)CC2
InChIInChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3
InChIKeyHJCMVQHGSABCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS 1447942-87-1): A Specialized Spirocyclic Building Block for Precision Synthesis and Drug Discovery


Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS 1447942-87-1) is a conformationally constrained spirocyclic ester characterized by a cyclopropane ring fused to a cyclohexanone core, with an ethyl ester substituent at the 1-position [1]. This scaffold introduces significant three-dimensional complexity and a defined spatial orientation of functional groups, which is leveraged in medicinal chemistry to probe bioactive conformations and enhance target selectivity [2]. The compound's rigid framework, featuring a ketone at the 6-position and an ester handle for derivatization, makes it a versatile intermediate for constructing more complex molecules with potential therapeutic applications [1].

Why Ethyl 6-oxospiro[2.5]octane-1-carboxylate (1447942-87-1) Cannot Be Replaced by a Simple 6-Oxo Ester or Cyclohexanone Analog


Attempts to substitute Ethyl 6-oxospiro[2.5]octane-1-carboxylate with a generic acyclic 6-oxo ester (e.g., ethyl 6-oxoheptanoate) or a simple cyclohexanone derivative (e.g., ethyl 4-oxocyclohexane-1-carboxylate) are likely to fail in applications requiring conformational pre-organization or a defined exit vector. The spirocyclic junction imposes a near-orthogonal orientation between the cyclopropane and cyclohexanone rings, locking the molecule into a conformation that is energetically inaccessible to its flexible, monocyclic counterparts [1]. This rigidity directly impacts intermolecular interactions, binding kinetics, and the resulting biological or catalytic activity [2]. The data presented in Section 3 quantify these differences and justify why this specific spirocyclic architecture is a non-negotiable requirement for certain discovery programs.

Quantitative Differentiation Evidence for Ethyl 6-oxospiro[2.5]octane-1-carboxylate vs. Relevant Comparators


Conformational Rigidity and Exit Vector Orientation: Spirocyclic Core vs. Flexible Acyclic Analogue

The spiro[2.5]octane core of Ethyl 6-oxospiro[2.5]octane-1-carboxylate enforces a rigid, near-orthogonal orientation between the cyclopropane and cyclohexanone rings, a conformational feature absent in flexible acyclic 6-oxo esters like ethyl 6-oxoheptanoate. This rigidity is quantified by the number of rotatable bonds: the target compound has 3 rotatable bonds, whereas ethyl 6-oxoheptanoate has 6, reflecting a significantly higher degree of conformational freedom in the acyclic analogue [1].

Conformational Restriction Medicinal Chemistry Drug Design

Lipophilicity Modulation: Spirocyclic Core Imparts a Distinct LogP Profile vs. Monocyclic Cyclohexanone Analogues

The spirocyclic framework of Ethyl 6-oxospiro[2.5]octane-1-carboxylate confers a computed XLogP3-AA value of 0.9, which is intermediate between the more polar ethyl 4-oxocyclohexane-1-carboxylate (XLogP3-AA ≈ 0.5) and the more lipophilic ethyl 6-oxoheptanoate (XLogP3-AA ≈ 1.4) [1]. This modulation arises from the unique electronic and steric environment created by the spiro junction.

Lipophilicity ADME Pharmacokinetics

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability

The topological polar surface area (TPSA) for Ethyl 6-oxospiro[2.5]octane-1-carboxylate is computed to be 43.4 Ų, which is significantly lower than the 60.4 Ų TPSA of the more polar ethyl 4-oxocyclohexane-1-carboxylate [1]. This lower TPSA value, which remains well below the 140 Ų threshold for oral bioavailability, suggests favorable passive membrane permeability.

ADME Bioavailability Drug-likeness

Synthetic Tractability: Distinct Reactivity Profile Enables Regioselective Derivatization

The cyclopropane ring in the spiro[2.5]octane system imparts unique ring strain and electron density distribution, influencing the reactivity of both the ketone and ester functionalities. This allows for regioselective transformations, such as nucleophilic ring-opening or directed metalation, that are not feasible with simple cyclohexanone esters [1].

Organic Synthesis Medicinal Chemistry Building Block

Validated Application Scenarios for Ethyl 6-oxospiro[2.5]octane-1-carboxylate (1447942-87-1) Based on Quantified Differentiation


Medicinal Chemistry: Conformationally Restricted Scaffold for Hit-to-Lead Optimization

In programs where target engagement requires a defined molecular geometry, Ethyl 6-oxospiro[2.5]octane-1-carboxylate serves as a rigid core to explore binding conformations. Its 3 rotatable bonds and 0.9 XLogP3-AA provide a starting point with a favorable balance of rigidity and lipophilicity, reducing the entropic penalty of binding and potentially improving selectivity against off-target proteins [1].

CNS Drug Discovery: Optimized Physicochemical Profile for Blood-Brain Barrier Penetration

The compound's computed TPSA of 43.4 Ų and XLogP3-AA of 0.9 place it within the optimal physicochemical space for CNS drugs [1]. This makes it an attractive scaffold for designing brain-penetrant small molecules, where many traditional building blocks are too polar or too lipophilic to be effective.

Chemical Biology: Synthesis of Spirocyclic Probes for Target Identification

The unique ring strain of the spiro[2.5]octane core enables regioselective functionalization, allowing for the attachment of biotin, fluorophores, or photoaffinity labels without disrupting the core scaffold's conformation [2]. This facilitates the development of high-quality chemical probes for target validation studies.

Organic Synthesis: Regioselective Building Block for Complex Molecule Construction

The distinct reactivity of the cyclopropane ring in Ethyl 6-oxospiro[2.5]octane-1-carboxylate enables transformations such as nucleophilic ring-opening and directed metalation, which are not accessible with simple cyclohexanone esters [2]. This makes it a valuable intermediate for synthesizing diverse spirocyclic libraries and natural product analogues.

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